3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide
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Description
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C21H19ClN4OS2 and its molecular weight is 442.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide is a derivative of the triazole class of compounds . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
It is known that triazole compounds, in general, can interact with their targets through the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the ability of triazole compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
Biochemical Analysis
Biochemical Properties
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it affects the expression of various genes involved in metabolic and regulatory pathways, thereby impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to changes in its biological activity . Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of various metabolites . For instance, it has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their levels within the cell . Understanding these metabolic pathways is essential for elucidating the biological effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations are essential for its interaction with specific biomolecules and for exerting its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS2/c22-17-8-6-16(7-9-17)18-14-29-21-25-24-20(26(18)21)28-13-11-19(27)23-12-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWRKZONPDDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.